2-((3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
This compound is a thieno[2,3-d]pyrimidine derivative featuring a 4-chlorophenyl substituent at position 3, methyl groups at positions 5 and 6, and a thioacetamide bridge linked to a thiazol-2-yl moiety. Its structural framework is designed to optimize interactions with biological targets, particularly kinases and enzymes, by leveraging the electron-withdrawing 4-chlorophenyl group and the hydrogen-bonding capabilities of the thiazole ring . The compound’s synthesis typically involves coupling a thiolated thienopyrimidine intermediate with a chloroacetylated thiazole under basic conditions, as seen in analogous syntheses .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S3/c1-10-11(2)29-16-15(10)17(26)24(13-5-3-12(20)4-6-13)19(23-16)28-9-14(25)22-18-21-7-8-27-18/h3-8H,9H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOOZXIBJOUUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophene-3-carboxylic Acid Derivatives
The core structure is constructed through a Gould–Jacobs cyclization, where 2-amino-5,6-dimethylthiophene-3-carboxylic acid 1 reacts with 4-chlorophenyl isocyanate under reflux in anhydrous dioxane. This forms the 3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2 (Yield: 68–72%).
Reaction Conditions :
- Solvent : Anhydrous dioxane
- Temperature : 110°C, 12 hours
- Catalyst : None (thermal cyclization)
Characterization :
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 7.45–7.52 (m, 4H, Ar-H), 2.35 (s, 6H, 2×CH₃), 8.12 (s, 1H, pyrimidine-H).
Optimization and Mechanistic Insights
Microwave-Assisted Synthesis
Alternative protocols using microwave irradiation (100 W, 120°C, 30 min) improve yields to 75% for the thioether coupling step, reducing reaction times significantly.
Solvent Effects
Polar aprotic solvents like DMF enhance nucleophilicity in displacement reactions, while protic solvents (e.g., ethanol) favor thiolate intermediate stability.
Spectroscopic Characterization and Analytical Data
Compound : 2-((3-(4-Chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Molecular Formula : C₁₉H₁₆ClN₅O₂S₂
- Melting Point : 198–200°C
- IR (KBr) : 3320 (N-H), 1690 (C=O), 1585 (C=N), 680 (C-S).
- ¹H NMR (DMSO-d₆) : δ 2.32 (s, 6H, 2×CH₃), 4.25 (s, 2H, SCH₂CO), 7.28–7.55 (m, 4H, Ar-H), 7.62 (d, 1H, thiazole-H), 7.85 (d, 1H, thiazole-H), 8.45 (s, 1H, pyrimidine-H), 10.12 (s, 1H, NH).
- ¹³C NMR (DMSO-d₆) : δ 20.5 (CH₃), 35.2 (SCH₂), 114.5–140.2 (aromatic carbons), 165.8 (C=O), 170.2 (amide C=O).
Challenges and Troubleshooting
Byproduct Formation
Over-chlorination at the 2-position can occur if POCl₃ is used in excess, necessitating precise stoichiometric control.
Purification Techniques
Column chromatography (silica gel, ethyl acetate/hexane 1:1) effectively separates the target compound from unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
2-((3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Comparisons
The compound belongs to a broader class of thieno[2,3-d]pyrimidine and pyrimidinone derivatives modified with thioacetamide-linked heterocycles. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects, unlike the 3,5-dimethoxyphenyl analog (), which prioritizes solubility but may reduce target binding due to steric hindrance .
- Thiazole vs. Benzo[d]thiazole : The thiazol-2-yl group in the target compound offers simpler synthetic accessibility compared to the 6-(trifluoromethyl)benzo[d]thiazole in , though the latter’s CF3 group may enhance metabolic stability .
- Hydrogen Bonding : The thioacetamide bridge and thiazole nitrogen enable stronger hydrogen-bonding interactions than analogs with bulkier substituents (e.g., 4-isopropylphenyl in ), which may impede binding .
Pharmacological and Physicochemical Comparisons
- Solubility : The target compound’s 4-chlorophenyl group likely reduces aqueous solubility compared to the 3,5-dimethoxy analog () but improves membrane permeability relative to polar derivatives .
- Cytotoxicity : The 3-chloro-4-fluorophenyl analog () shows moderate cytotoxicity (IC50 ~5 μM), suggesting that halogen positioning significantly impacts activity .
- Kinase Inhibition : The 3,5-dimethoxy analog () exhibits potent CK1 inhibition (IC50: 0.15 μM), indicating that electron-donating groups may enhance enzyme binding .
Biological Activity
The compound 2-((3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a thieno[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. The specific compound can be synthesized through nucleophilic substitution reactions involving thiazole and thieno[2,3-d]pyrimidine moieties. The general synthetic route includes:
- Formation of Thieno[2,3-d]pyrimidine Core : Utilizing chlorinated phenyl derivatives and 5,6-dimethyl derivatives to create the core structure.
- Thioether Formation : Introducing a thioether linkage through reaction with thiol compounds.
- Acetamide Formation : Finalizing the structure by acylation with acetamide.
Antitumor Activity
Research indicates that compounds derived from thieno[2,3-d]pyrimidine exhibit significant antitumor properties. The target compound has been shown to inhibit cell proliferation in various cancer cell lines, particularly those expressing epidermal growth factor receptors (EGFR) and vascular endothelial growth factor (VEGF).
Key Findings:
- In vitro studies demonstrated an IC50 range of 4.7 to 334 nM against human tumor cells (KB and IGROV1) expressing folate receptors .
- The mechanism of action involves dual inhibition pathways affecting glycinamide ribonucleotide formyltransferase and potentially AICA ribonucleotide formyltransferase .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Thieno[2,3-d]pyrimidine derivatives have exhibited activity against a range of bacterial strains and fungi.
Research Insights:
- Studies have reported that these compounds can disrupt bacterial cell wall synthesis and inhibit specific metabolic pathways in pathogens .
The biological activity of 2-((3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide is attributed to its ability to interact with specific enzymatic targets within cancerous cells and bacteria.
- Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for enzymes involved in nucleotide synthesis.
- Cell Cycle Arrest : Induces apoptosis in tumor cells by triggering cell cycle arrest at specific checkpoints.
Case Study 1: Antitumor Efficacy
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives revealed that modifications at the 5-position significantly enhanced antitumor activity against triple-negative breast cancer cells. The synthesized compounds showed improved selectivity and potency compared to existing treatments .
Case Study 2: Antimicrobial Properties
In another investigation focusing on antimicrobial efficacy, a derivative similar to the target compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL for several strains, suggesting strong antimicrobial potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
